molecular formula C20H22N7NaO7 B1497123 Sodium folinate CAS No. 42476-21-1

Sodium folinate

Cat. No.: B1497123
CAS No.: 42476-21-1
M. Wt: 495.4 g/mol
InChI Key: UDDUKFYJPZYIPC-ZEDZUCNESA-M
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Description

Sodium folinate, also known as leucovorin, is a reduced derivative of folic acid. It is primarily used in the medical field for its ability to enhance the efficacy of chemotherapy drugs and to mitigate the toxic effects of certain medications. This compound is particularly important in the treatment of colorectal cancer when used in combination with 5-fluorouracil .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium folinate can be synthesized through the ion-exchange method. This involves taking an alkaline-earth metal salt of folinate and exchanging the positive ions with a sodium ion-exchange material. The resulting solution is then concentrated, deposited in alcohol, and dried under reduced pressure or freeze-dried to obtain a solid form of this compound .

Industrial Production Methods

In industrial settings, this compound is prepared by reacting leucovorin with sodium hydroxide solution. The pH is adjusted to 7.8-8.1 using sodium hydroxide or hydrochloric acid. The solution is then filtered through double microporous filtering films, loaded into bottles, and sealed with rubber plugs in a nitrogen-filled environment to ensure stability and prevent contamination .

Chemical Reactions Analysis

Types of Reactions

Sodium folinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function in biological systems and its therapeutic applications.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sodium hydroxide, hydrochloric acid, and various solvents for crystallization and purification. The conditions typically involve controlled pH levels, temperature regulation, and the use of inert atmospheres to prevent degradation .

Major Products Formed

The major products formed from reactions involving this compound include various reduced folate derivatives, which are crucial for DNA synthesis and repair. These products play a significant role in enhancing the efficacy of chemotherapy drugs and reducing their toxic side effects .

Scientific Research Applications

Sodium folinate has a wide range of scientific research applications:

Mechanism of Action

Sodium folinate works by bypassing the enzyme dihydrofolate reductase, which is inhibited by certain chemotherapy drugs like methotrexate. By doing so, it helps maintain the folate pool in the body, ensuring the continued synthesis of DNA and RNA. This mechanism is crucial for protecting healthy cells during chemotherapy and enhancing the efficacy of chemotherapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high solubility and stability, making it suitable for intravenous administration in combination with chemotherapy drugs. Its ability to be safely mixed with 5-fluorouracil without the risk of precipitation and catheter occlusion sets it apart from other folinate salts .

Biological Activity

Sodium folinate, also known as disodium levofolinate, is a derivative of folic acid that plays a significant role in enhancing the efficacy of chemotherapy agents, particularly 5-fluorouracil (5-FU). This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, clinical applications, and comparative studies with other folinate salts.

Pharmacological Properties

This compound is the biologically active form of folinic acid and is crucial in various metabolic processes, including:

  • Amino Acid Metabolism : It aids in the synthesis of amino acids, which are vital for protein production.
  • Purine Synthesis : this compound contributes to the formation of purines, essential components of DNA and RNA.
  • Pyrimidine Nucleotide Synthesis : It plays a role in synthesizing pyrimidines, which are necessary for nucleic acid formation.

The chemical structure of this compound is represented by the formula Na2C20H21N7O7\text{Na}_2C_{20}H_{21}N_7O_7, indicating its composition as a salt form of levofolinic acid. Its ability to reactivate dihydrofolate reductase even in the presence of antagonists like methotrexate highlights its unique pharmacological profile .

The primary mechanism through which this compound exerts its effects involves the enhancement of 5-FU's action. When administered simultaneously with 5-FU, this compound forms a ternary complex with thymidylate synthase (TS) and 5-fluoro-deoxyuridine-monophosphate (5-FdUMP), leading to prolonged inhibition of TS activity . This synergistic interaction results in increased therapeutic efficacy against various cancers, particularly colorectal cancer.

Clinical Applications

This compound is primarily used in combination with 5-FU for treating solid tumors. Its clinical applications include:

  • Colorectal Cancer : Numerous studies have shown that this compound enhances the effectiveness of 5-FU-based regimens, leading to improved overall survival rates and progression-free survival (PFS) in patients with metastatic colorectal cancer (mCRC) .
  • Breast Cancer : A study involving high-dose continuous infusion of 5-FU and this compound demonstrated significant effectiveness in metastatic breast cancer, offering a favorable toxicity profile compared to other chemotherapeutic agents .

Comparative Efficacy

A comparison between this compound and calcium folinate (another form of folinic acid) reveals notable differences in their pharmacological effects. Table 1 summarizes key findings from various studies:

Study ReferenceTreatment RegimenMedian PFS (months)Median OS (months)Toxicity Profile
Moehler et al. Na-FOLFIRI + SUNITINIB3.510.4Neutropenia 56%
Wein et al. Na-LV + 5-FU4.225Diarrhea 14%
Oncotarget Na-LV vs Ca-LV20.3 vs 12.8Not specifiedVaries

Case Studies

Several case studies illustrate the efficacy and safety profile of this compound:

  • Metastatic Breast Cancer : In a cohort study involving 26 patients treated with high-dose this compound and 5-FU, results indicated a median PFS comparable to other regimens but with fewer adverse effects .
  • Colorectal Cancer : A comparative analysis showed that patients receiving sodium levofolinate had significantly longer median PFS compared to those treated with calcium levofolinate (20.3 months vs. 12.8 months) .

These findings underscore the importance of this compound as a critical component in chemotherapy regimens aimed at maximizing therapeutic outcomes while minimizing toxicity.

Properties

IUPAC Name

sodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7.Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+1/p-1/t12?,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDUKFYJPZYIPC-ZEDZUCNESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N7NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58-05-9 (Parent)
Record name EINECS 255-839-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042476211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42476-21-1
Record name EINECS 255-839-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042476211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydrogen N-[4-[[(2-amino-5-formyl-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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